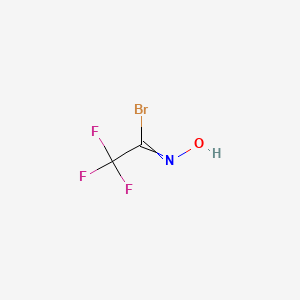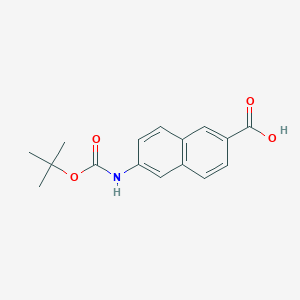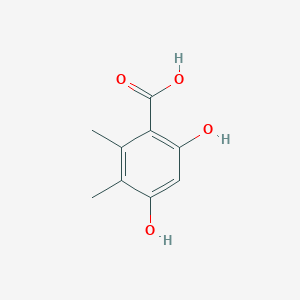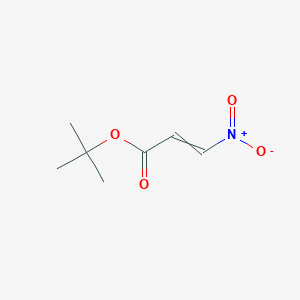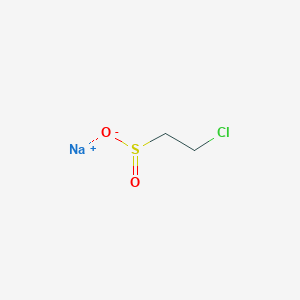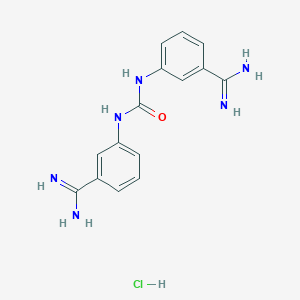
1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amicarbalide , is a chemical compound with the molecular formula C₁₅H₁₆N₆O. Its systematic name is 3,3’-diamidinocarbanilide. The compound exhibits interesting properties and has been studied for various applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of AMICARBALIDE involves the following steps:
Condensation Reaction: The reaction between 3-aminobenzenecarboximidamide and 3-nitrobenzenecarboximidamide leads to the formation of AMICARBALIDE.
Reduction: Reduction of the nitro group in the intermediate compound yields AMICARBALIDE.
Industrial Production: AMICARBALIDE can be industrially produced through the above synthetic routes. specific industrial-scale methods may vary depending on the manufacturer.
Chemical Reactions Analysis
AMICARBALIDE undergoes several types of reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are possible, leading to the formation of different derivatives.
Substitution: AMICARBALIDE can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents (such as hydrazine), oxidizing agents (such as hydrogen peroxide), and various acids or bases.
Major products formed from these reactions include AMICARBALIDE derivatives with modified functional groups.
Scientific Research Applications
AMICARBALIDE has been explored in various scientific fields:
Medicine: It was found to be effective in controlling acute infections of Anaplasma marginate and A.
Antiviral Research: Some derivatives of AMICARBALIDE exhibit inhibitory activity against the Zika virus protease.
Antimalarial Properties: Structurally related compounds have shown promise as antimalarial agents.
Mechanism of Action
The exact mechanism by which AMICARBALIDE exerts its effects is not fully elucidated. it likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
AMICARBALIDE stands out due to its unique structure and diverse applications. Similar compounds include carbazole derivatives and other amidinocarbanilides.
Properties
CAS No. |
53104-79-3 |
|---|---|
Molecular Formula |
C15H18Cl2N6O |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
1,3-bis(3-carbamimidoylphenyl)urea;dihydrochloride |
InChI |
InChI=1S/C15H16N6O.2ClH/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;;/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*1H |
InChI Key |
LXEVTPZQKDOJPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


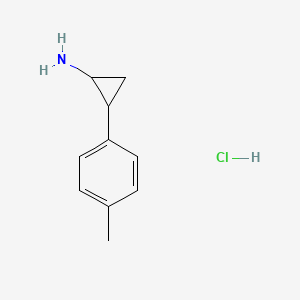
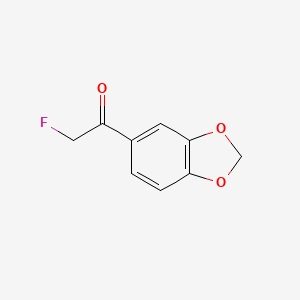
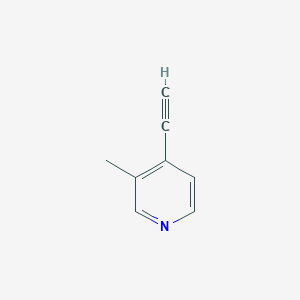
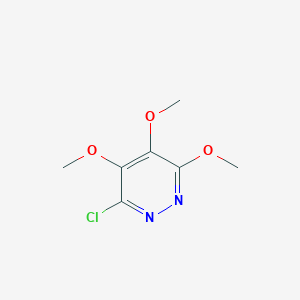
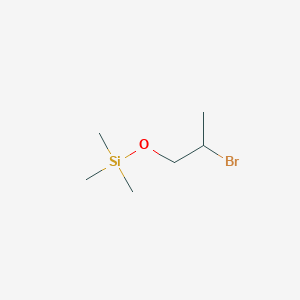
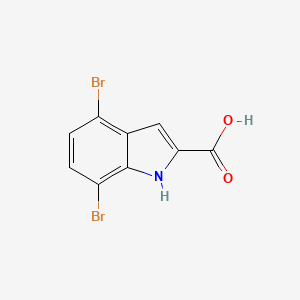
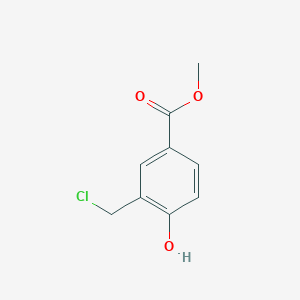
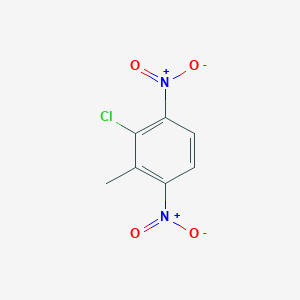
![2-Bromobicyclo[3.1.0]hexane](/img/structure/B3391970.png)
